4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-3-5-11(17)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJNYYQLZFFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by functionalization to introduce the bromophenyl and isobutyl groups.
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrimidine derivative and an appropriate amine under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrrolo[3,4-d]pyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutyl group may yield isobutyric acid, while substitution at the bromophenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a valuable lead compound in pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolo[3,4-d]pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
- Halogen vs.
- Substituent Bulk : The isobutyl group at position 6 in the target compound offers steric bulk distinct from the benzyl or methoxybenzyl groups in analogues, possibly affecting binding pocket interactions in enzymes .
Enzyme Inhibition Mechanisms
Neutrophil Elastase Inhibitors
- The target compound shares structural motifs with patented neutrophil elastase inhibitors, such as 4-(4-cyanophenyl)-1-(3-trifluoromethylphenyl) derivatives (WO060158 A1), which exhibit nanomolar potency. The bromine atom may stabilize π-π interactions in the enzyme’s hydrophobic active site .
- In contrast, 4-chlorophenyl derivatives () show moderate activity in elastase inhibition, suggesting halogen size (Br > Cl) correlates with enhanced binding affinity .
α-Glucosidase Inhibitors
- Compound A () demonstrates 81.99% α-glucosidase inhibition (IC50 = 1.02 µg/ml), attributed to hydrogen bonding via its hydroxyphenyl group. The target compound’s bromophenyl group lacks this capacity, implying divergent therapeutic applications .
Molecular Docking and Dynamics
Table 2: Computational Analysis of Analogues
Insights :
- The hydroxyphenyl group in Compound A forms critical hydrogen bonds with α-glucosidase’s catalytic residues, whereas halogenated analogues (e.g., bromophenyl, chlorophenyl) rely on hydrophobic and van der Waals interactions .
- Molecular dynamics simulations () highlight stable binding for Compound A (RMSD = 1.7 Å), suggesting rigidity in the pyrrolo-pyrimidine-dione scaffold .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Experimental validation should include HPLC purity checks and NMR characterization (e.g., ¹H/¹³C NMR for structural confirmation) .
| Key Parameters | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–120°C | Nonlinear increase up to 90°C |
| Catalyst Loading | 0.5–5 mol% | Optimal at 2.5 mol% |
| Solvent (DMF vs. THF) | — | THF improves purity by 15% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Combine 1H/¹³C NMR for backbone verification (e.g., pyrrolo-pyrimidine ring signals at δ 2.5–3.5 ppm for tetrahydro protons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallinity analysis, X-ray diffraction (XRD) resolves spatial conformation, while FT-IR identifies functional groups like dione carbonyls (C=O stretch at ~1700 cm⁻¹) .
Q. How does solvent polarity influence the compound’s solubility and stability?
Methodological Answer: Perform solubility parameter mapping using Hansen parameters (δD, δP, δH). Polar aprotic solvents (e.g., DMSO, DMF) typically enhance solubility due to hydrogen-bond acceptance. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring can identify degradation pathways (e.g., bromophenyl hydrolysis) .
Advanced Research Questions
Q. What computational strategies predict reaction pathways for synthesizing this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediate formation and transition states. Pair with kinetic Monte Carlo simulations to predict dominant pathways under varying conditions. Experimental validation via in-situ FT-IR or LC-MS tracks intermediate formation .
| Computational Tool | Application |
|---|---|
| Gaussian 16 | Transition state optimization |
| VASP | Reaction barrier estimation |
| AutoMeKin | Mechanistic pathway screening |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Conduct meta-analysis of published IC50 values, adjusting for assay variables (e.g., cell line specificity, incubation time). Use multivariate regression to isolate structural determinants (e.g., bromophenyl vs. chlorophenyl analogs). Validate via standardized assays (e.g., kinase inhibition profiling with ATP-binding site mutants) .
Q. What advanced reactor designs enhance scalability for multi-step syntheses?
Methodological Answer: Implement continuous-flow reactors with in-line purification (e.g., scavenger columns for byproduct removal). Computational fluid dynamics (CFD) optimizes mixing efficiency, while membrane separation technologies isolate intermediates (e.g., nanofiltration for molecular weight cutoff <500 Da) .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
